REACTION_SMILES
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[Br:1][c:2]1[n:3][c:4]([NH2:11])[cH:5][c:6]([NH2:10])[c:7]1[C:8]#[N:9].[CH2:25]1[O:26][CH2:27][CH2:28][CH2:29]1.[CH3:30][OH:31].[ClH:32].[K+:16].[Na+:18].[O-:12][C:13]([CH3:14])=[O:15].[OH-:17].[OH2:33].[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[cH:2]1[n:3][c:4]([NH2:11])[cH:5][c:6]([NH2:10])[c:7]1[C:8]#[N:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(N)cc(N)nc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CC(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
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Name
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|
Type
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product
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Smiles
|
N#Cc1cnc(N)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |